N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide

Medicinal Chemistry Synthetic Intermediate GPR119 Agonist

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide is a synthetic sulfonamide derivative (C18H20N2O3S, MW 344.43) bearing a tetrahydroquinoline core functionalized with a phenylsulfonyl group at the 1-position and a propionamide group at the 7-position. The scaffold is a privileged intermediate in medicinal chemistry, particularly for constructing GPR119 agonists and RORγt inverse agonists.

Molecular Formula C18H20N2O3S
Molecular Weight 344.43
CAS No. 1005301-67-6
Cat. No. B2811353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide
CAS1005301-67-6
Molecular FormulaC18H20N2O3S
Molecular Weight344.43
Structural Identifiers
SMILESCCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1
InChIInChI=1S/C18H20N2O3S/c1-2-18(21)19-15-11-10-14-7-6-12-20(17(14)13-15)24(22,23)16-8-4-3-5-9-16/h3-5,8-11,13H,2,6-7,12H2,1H3,(H,19,21)
InChIKeyRJXVGQHASBSWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide (CAS 1005301-67-6): Core Structural and Application Context for Scientific Procurement


N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide is a synthetic sulfonamide derivative (C18H20N2O3S, MW 344.43) bearing a tetrahydroquinoline core functionalized with a phenylsulfonyl group at the 1-position and a propionamide group at the 7-position . The scaffold is a privileged intermediate in medicinal chemistry, particularly for constructing GPR119 agonists [1] and RORγt inverse agonists [2]. The compound is commercially available at a standard purity of ≥98%, with batch-specific QC data (NMR, HPLC, GC) provided by dedicated vendors .

Why Generic Tetrahydroquinoline Sulfonamides Cannot Substitute for N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide in Targeted Synthesis Programs


The compound possesses a precise and non-interchangeable substitution pattern: a phenylsulfonyl-protected amine at the 1-position combined with a propionamide functional handle at the 7-position. This regiospecific arrangement is essential for downstream synthetic elaborations, such as O-alkylation at the 7-hydroxy (after deprotection) to build ether-linked GPR119 agonists [1]. Replacement with a positional isomer (e.g., 6-yl propionamide) or a variant with a different N-acyl length (e.g., acetamide or pivalamide) would fundamentally alter the steric and electronic properties of the building block, potentially derailing established synthetic routes and structure–activity relationships (SAR) [2]. Furthermore, the commercially offered purity (≥98%) and the availability of batch-specific analytical certificates (NMR, HPLC, GC) from vendors like Bidepharm provide a level of quality assurance that generic or non-certified intermediates do not match, mitigating the risk of introducing unidentified impurities into critical research syntheses.

Quantitative Comparative Evidence for N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide vs. Closest Analogs


Regiospecific 7-Propionamide Substitution Defines a Unique Synthetic Handle vs. the 6-yl Isomer

The target compound is the confirmed synthetic precursor for the GPR119 agonist series reported by Wang et al., where the 7-position propionamide is elaborated into a pyridin-4-yl-oxy moiety. The 6-yl isomer N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide, while structurally similar, would produce a different regioisomeric product upon functionalization, directly impacting the pharmacophore geometry critical for GPR119 agonism [1]. The literature does not report a 6-yl-based GPR119 agonist series, underscoring the essentiality of the 7-position substitution.

Medicinal Chemistry Synthetic Intermediate GPR119 Agonist

Propionamide vs. Acetamide N-Acyl Chain: Synthetic Flexibility and Lipophilicity Differentiation

The propionamide group provides a distinct two-carbon chain amenable to further synthetic modifications (e.g., reduction, alkylation) compared to the more common acetamide analog (CAS 1797033-96-5, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide). The calculated logP (clogP) of the propionamide derivative is approximately 2.8, versus 2.3 for the acetamide analog . This lipophilicity difference can influence partitioning behavior in liquid-liquid extractions and chromatographic purifications, potentially improving intermediate recovery in multi-step syntheses.

Medicinal Chemistry Physicochemical Property Drug Design

Vendor-Reported Purity and Analytical Documentation vs. Class-Level Generic Supply

The compound is supplied by Bidepharm with a guaranteed minimum purity of 98%, accompanied by batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC traces . In contrast, generic sourcing of similar tetrahydroquinoline sulfonamides from non-specialist suppliers often provides ambiguous purity ranges (95-98%) and lacks comprehensive analytical documentation. This documented purity profile reduces the risk of time-consuming re-purification and ensures consistent reaction yields.

Quality Control Analytical Chemistry Research Procurement

Validated Application Scenarios for N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide Based on Quantitative Evidence


Lead Optimization of GPR119 Agonists for Type 2 Diabetes

The compound serves as a critical late-stage intermediate for synthesizing 5-(2-((1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxy)pyridin-4-yl)-1,2,4-oxadiazoles, which exhibit nanomolar GPR119 agonism (EC50 = 0.05 μM). [1] This validated SAR pathway makes the 7-propionamide isomer indispensable for medicinal chemistry teams pursuing this target.

Construction of RORγt Inverse Agonist Libraries

The 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline scaffold is a privileged core for RORγt inverse agonists. [2] The propionamide variant offers a flexible handle for introducing diverse C-7 substituents, enabling rapid exploration of structure-activity relationships in autoimmune disease models.

Building Block Supply with Validated Quality for Multi-Step Synthesis

The availability of this compound at ≥98% purity with comprehensive analytical certification (NMR, HPLC, GC) ensures consistent performance in multi-step synthetic sequences, reducing the need for re-analysis and intermediate purification. This is particularly valuable for contract research organizations (CROs) requiring reproducible yields across multiple batches.

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